![molecular formula C8H6Br2N2S B15237179 4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine](/img/structure/B15237179.png)
4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine is a heterocyclic compound that features a benzothiazole ring substituted with bromine atoms at the 4 and 6 positions, and a methyl group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine typically involves the bromination of 2-methylbenzo[D]thiazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states and functional groups .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dibromo-4-(6-methylbenzo[D]thiazol-2-yl)aniline
- 5-Bromo-4-methylbenzo[D]thiazol-2-amine
- 4,7-Dimethylbenzo[D]thiazol-2-amine
- 2-Chloro-4,6-dimethylbenzo[D]thiazole
Uniqueness
4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H6Br2N2S |
|---|---|
Molekulargewicht |
322.02 g/mol |
IUPAC-Name |
4,6-dibromo-2-methyl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H6Br2N2S/c1-3-12-8-5(13-3)2-4(9)7(11)6(8)10/h2H,11H2,1H3 |
InChI-Schlüssel |
BDGYQQWPSWDRTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=C(C=C2S1)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


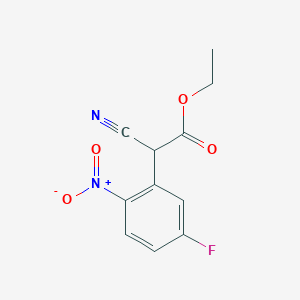


![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)
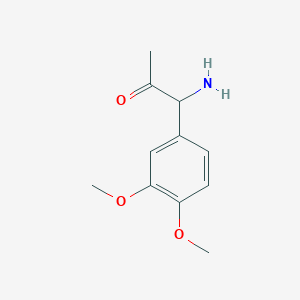

![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
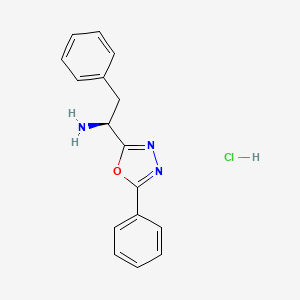
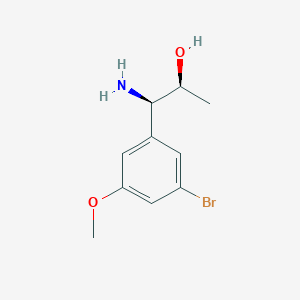
![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)
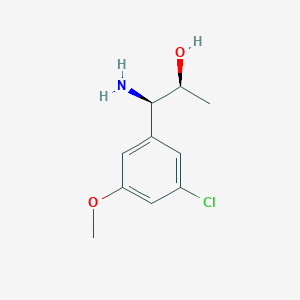
![7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one](/img/structure/B15237173.png)
